2-(1,4-Dioxan-2-yl)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

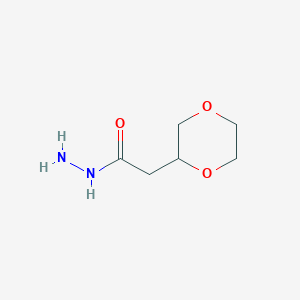

“2-(1,4-Dioxan-2-yl)acetohydrazide” is a chemical compound with the molecular formula C6H12N2O3 and a molecular weight of 160.17 . It is a derivative of hydrazide .

Synthesis Analysis

The synthesis of “2-(1,4-Dioxan-2-yl)acetohydrazide” involves the reaction of cyanoacetyl hydrazine with 3-acetylpyridine . The reaction mixture is heated under reflux for 2 hours . The compound is also synthesized by coupling substituted aldehyde with 2-(5-cyano-6-oxo-3,4-diphenylpyridazine-1-6H-yl)acetohydrazide .Molecular Structure Analysis

The molecular structure of “2-(1,4-Dioxan-2-yl)acetohydrazide” includes a 1,4-dioxane ring attached to an acetohydrazide group . The compound’s InChI code is 1S/C6H12N2O3/c7-8-5(9)3-10-1-2-11-4-6(10)12/h6H,1-4H2,(H,8,9) .Chemical Reactions Analysis

The compound “2-(1,4-Dioxan-2-yl)acetohydrazide” can undergo a series of heterocyclization reactions to give new heterocyclic compounds .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Heterocyclic Compounds

Compounds related to "2-(1,4-Dioxan-2-yl)acetohydrazide" serve as precursors in the synthesis of heterocyclic compounds, which have significant potential in pharmaceutical and chemical research. For instance, the reaction of substituted 2-alkyl-2H-tetrazol-5-ylhydrazones with electrophilic reagents yields new triazolotetrazoles, indicating the versatility of hydrazide compounds in synthesizing complex heterocycles (Butler & Scott, 1968). Similarly, Cyano-N-(2-oxo-1,2-dihydroindol-3-ylidene)acetohydrazide, prepared by condensation in refluxing 1,4-dioxane, demonstrates the compound's utility in generating novel heterocyclic and spirooxoindole compounds (Mahmoud et al., 2013).

Environmental Pollutant Degradation

The degradation of environmental pollutants such as 1,4-dioxane, an EPA priority pollutant, has been a significant challenge. Studies have shown that compounds like "2-(1,4-Dioxan-2-yl)acetohydrazide" can be involved in degradation pathways. For example, the degradation mechanism of 1,4-dioxane in dilute aqueous solutions using the UV/Hydrogen Peroxide process has been investigated, highlighting the potential for complete mineralization of such contaminants (Stefan & Bolton, 1998).

Detection of Heavy Metals

The synthesis and application of related compounds for detecting carcinogenic heavy metals such as lead have been explored. The study involving (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide demonstrates the compound's efficacy in detecting lead using an electrochemical approach, indicating the broader applicability of such compounds in environmental monitoring and safety (Rahman et al., 2020).

Wirkmechanismus

While the specific mechanism of action for “2-(1,4-Dioxan-2-yl)acetohydrazide” is not explicitly mentioned in the search results, it’s worth noting that hydrazide derivatives often exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, fungicidal, and antiviral activity .

Eigenschaften

IUPAC Name |

2-(1,4-dioxan-2-yl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c7-8-6(9)3-5-4-10-1-2-11-5/h5H,1-4,7H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAQJFQRFWNDNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CC(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,4-Dioxan-2-yl)acetohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Ethoxy-11-phenyl-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one](/img/structure/B2697141.png)

![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2697142.png)

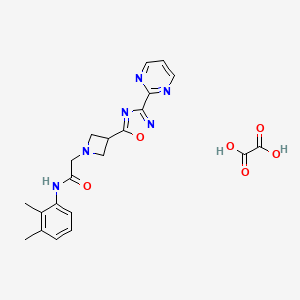

![3-(2-(diethylamino)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2697143.png)

![2-((3-bromobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2697146.png)

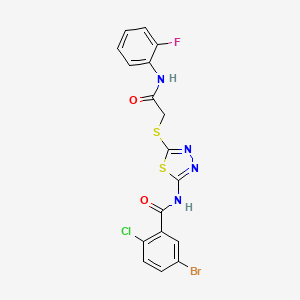

![3-(4-fluorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2697147.png)

![2-[5-[(4-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2697152.png)

![(3-Amino-4-((4-methoxyphenyl)sulfonyl)-5-(p-tolylamino)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2697153.png)

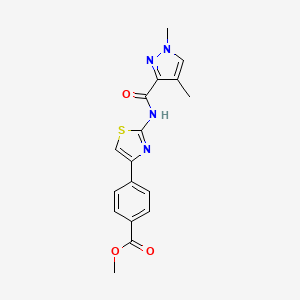

![methyl 4-({[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2697159.png)